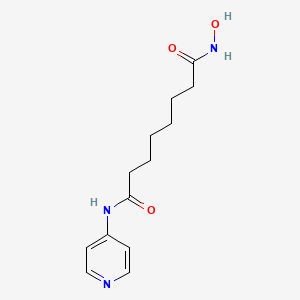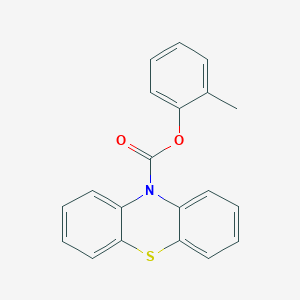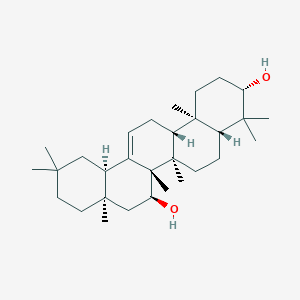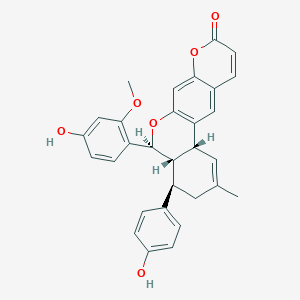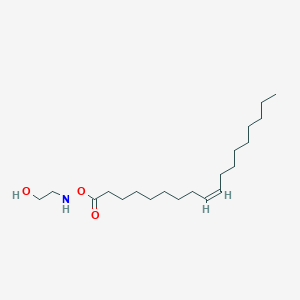
O-oleoyl-N-(2-hydroxyethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-oleoyl-N-(2-hydroxyethyl)hydroxylamine is an organic compound with the molecular formula C20H39NO3. It contains a hydroxylamine group, a hydroxyl group, and a primary alcohol group.
Preparation Methods
The synthesis of O-oleoyl-N-(2-hydroxyethyl)hydroxylamine typically involves the reaction of oleic acid with ethanolamine. The process can be divided into two main steps:
Formation of N-oleoyl ethanolamine: Oleic acid reacts with ethanolamine in the presence of a catalyst to form N-oleoyl ethanolamine.
Hydroxylation: The N-oleoyl ethanolamine is then hydroxylated to produce this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
O-oleoyl-N-(2-hydroxyethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl and hydroxylamine groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-oleoyl-N-(2-hydroxyethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of O-oleoyl-N-(2-hydroxyethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it can act as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), stimulating lipolysis and regulating metabolic processes .
Comparison with Similar Compounds
O-oleoyl-N-(2-hydroxyethyl)hydroxylamine can be compared with similar compounds such as oleoylethanolamide and oleylamine:
Oleoylethanolamide: Similar in structure but lacks the hydroxylamine group. It is known for its role in regulating feeding and body weight.
Oleylamine: An unsaturated fatty amine related to oleic acid, used in various industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H39NO3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2-hydroxyethylamino) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-21-18-19-22/h9-10,21-22H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
WVNBOVPUAYEKIK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)ONCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)ONCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethylpyrido[2,3-c]carbazol-4-ium](/img/structure/B10852317.png)

![3a,5b,10-trimethyl-1,2,3a,4,5,5a,6,7,10,10a-decahydrocyclopenta[a]fluorene-3,8(5bH,10bH)-dione](/img/structure/B10852330.png)
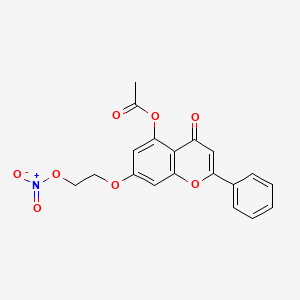
![N,N-dimethyl-4-[(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852343.png)

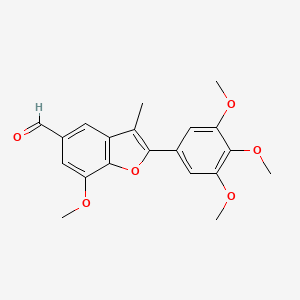
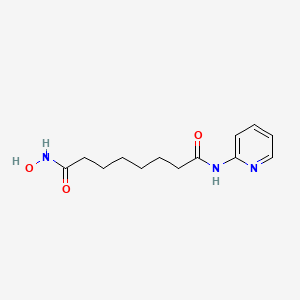
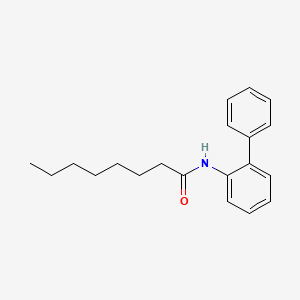
![N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852386.png)
